2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound with the molecular formula C17H16N4O3S. This compound features a quinoxaline core linked to a pyrrolidine ring, which is further substituted with a pyridine-3-sulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring.
The next step involves the introduction of the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoxaline core. The pyridine-3-sulfonyl group is then introduced via a sulfonylation reaction, typically using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the quinoxaline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine-3-sulfonyl chloride in the presence of triethylamine for sulfonylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.
Scientific Research Applications
2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Quinoxaline derivatives: Compounds with a quinoxaline core, such as quinoxaline-2,3-dione and quinoxaline-6-carboxylic acid.
Uniqueness
2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is unique due to its combination of a quinoxaline core with a pyrrolidine ring and a pyridine-3-sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,14-4-3-8-18-10-14)21-9-7-13(12-21)24-17-11-19-15-5-1-2-6-16(15)20-17/h1-6,8,10-11,13H,7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXCETMWCCWVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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